

## Kinase profiling of Jak-IN-28 against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Jak-IN-28 |           |
| Cat. No.:            | B12397550 | Get Quote |

# Kinase Profiling of Tofacitinib: A Comparative Guide

Introduction: This guide provides a comparative kinase profiling analysis of Tofacitinib, a well-characterized Janus kinase (JAK) inhibitor. Due to the lack of publicly available kinase profiling data for **Jak-IN-28**, Tofacitinib is used here as a representative example to illustrate a comprehensive selectivity assessment against a panel of kinases. The data and methodologies presented are essential for researchers, scientists, and drug development professionals evaluating the selectivity and potential off-target effects of kinase inhibitors.

### **Quantitative Kinase Profiling of Tofacitinib**

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the inhibitory activity of Tofacitinib against the JAK family of kinases and a selection of other kinases to provide a broader view of its selectivity profile. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.



| Kinase Target | Subfamily | IC50 (nM) |
|---------------|-----------|-----------|
| JAK3          | JAK       | 1         |
| JAK2          | JAK       | 20        |
| JAK1          | JAK       | 112       |
| TYK2          | JAK       | >5000     |
| BMX           | TEC       | >5000     |
| ВТК           | TEC       | >5000     |
| ITK           | TEC       | >5000     |
| TEC           | TEC       | >5000     |
| TXK           | TEC       | >5000     |
| EGFR          | EGFR      | >5000     |
| ERBB2         | EGFR      | >5000     |
| ERBB4         | EGFR      | >5000     |
| BLK           | SRC       | >5000     |

Note: The IC50 values are derived from in vitro enzymatic assays and can vary depending on the experimental conditions, such as ATP concentration. The data presented here is a representative compilation from published literature.

### **Experimental Protocols**

The following is a generalized protocol for an in vitro kinase inhibition assay, which is a standard method for determining the potency and selectivity of kinase inhibitors.

## In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to an increase in kinase activity, which is inhibited in the



presence of a test compound.

#### Materials:

- Recombinant human kinases
- Kinase-specific peptide substrates
- Tofacitinib (or other test compounds)
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- Luminescent kinase assay reagent (e.g., ADP-Glo™)
- White, opaque 96-well or 384-well plates
- Plate reader capable of measuring luminescence

#### Procedure:

- Compound Preparation: Prepare a serial dilution of Tofacitinib in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 μM to 0.1 nM).
- Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the kinase, its specific peptide substrate, and the kinase reaction buffer.
- Assay Plate Setup:
  - Add a small volume of the diluted Tofacitinib to the appropriate wells of the assay plate.
     Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity).
  - Add the kinase reaction mixture to all wells.



- Initiation of Kinase Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP
  concentration should be at or near the Km value for each specific kinase to ensure accurate
  IC50 determination.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
   The incubation time should be optimized for each kinase to ensure the reaction is in the linear range.

#### Detection:

- Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
- Add a second detection reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase reaction, generating a luminescent signal.
- Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis:
  - Normalize the data using the controls (0% and 100% inhibition).
  - Plot the percent inhibition against the logarithm of the Tofacitinib concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

# Visualizations JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.





Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.



### **Kinase Profiling Workflow**

The following diagram illustrates the typical workflow for assessing the selectivity of a kinase inhibitor.



Click to download full resolution via product page

Caption: A typical workflow for in vitro kinase inhibitor profiling.

 To cite this document: BenchChem. [Kinase profiling of Jak-IN-28 against a panel of kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397550#kinase-profiling-of-jak-in-28-against-a-panel-of-kinases]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com